An In-Depth Technical Guide to Ethyl 2-cyano-2-(4-nitrophenyl)acetate: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to Ethyl 2-cyano-2-(4-nitrophenyl)acetate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-cyano-2-(4-nitrophenyl)acetate, bearing the CAS Number 91090-86-7, is a highly functionalized aromatic compound that has garnered significant interest in the field of organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring a reactive cyano group, an ester moiety, and an electron-withdrawing nitrophenyl ring, renders it a versatile building block for the construction of a diverse array of complex molecules, particularly heterocyclic systems.[2][3] The strategic placement of the nitro group in the para position of the phenyl ring significantly influences the molecule's reactivity, making it a valuable precursor for various pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, chemical reactivity, and applications of Ethyl 2-cyano-2-(4-nitrophenyl)acetate, with a particular focus on its role in drug discovery and development.
Physicochemical Properties
Ethyl 2-cyano-2-(4-nitrophenyl)acetate is a solid at room temperature with a melting point of 58-59 °C.[4] The presence of the polar nitro and cyano groups, along with the ester functionality, contributes to its specific solubility and reactivity profile. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 91090-86-7 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O₄ | [1] |
| Molecular Weight | 234.21 g/mol | [1] |
| Melting Point | 58-59 °C | ChemicalBook[4] |
| Boiling Point (Predicted) | 390.7±32.0 °C | ChemicalBook[4] |
| Density (Predicted) | 1.292±0.06 g/cm³ | ChemicalBook[4] |
| IUPAC Name | ethyl 2-cyano-2-(4-nitrophenyl)acetate | [1] |
| InChI | InChI=1S/C11H10N2O4/c1-2-17-11(14)10(7-12)8-3-5-9(6-4-8)13(15)16/h3-6,10H,2H2,1H3 | [1] |
| SMILES | CCOC(=O)C(C#N)C1=CC=C(C=C1)[O-] | [1] |
Synthesis of Ethyl 2-cyano-2-(4-nitrophenyl)acetate
The most common and efficient method for the synthesis of Ethyl 2-cyano-2-(4-nitrophenyl)acetate is the Knoevenagel condensation.[4][5][6] This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde or ketone, here 4-nitrobenzaldehyde. The electron-withdrawing nature of the nitro group on the benzaldehyde enhances its reactivity towards nucleophilic attack by the carbanion generated from ethyl cyanoacetate.
Reaction Mechanism
The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt like diisopropylethylammonium acetate (DIPEAc), which facilitates the deprotonation of the α-carbon of ethyl cyanoacetate to form a resonance-stabilized carbanion.[7] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The resulting alkoxide intermediate subsequently undergoes dehydration to yield the final product, Ethyl 2-cyano-2-(4-nitrophenyl)acrylate, which then isomerizes to the more stable Ethyl 2-cyano-2-(4-nitrophenyl)acetate.
Experimental Protocol: Knoevenagel Condensation
This protocol is a generalized procedure based on established methods for Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate.[5][7]
Materials:
-
4-Nitrobenzaldehyde
-
Ethyl cyanoacetate
-
Piperidine (or another suitable base catalyst)
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (dilute, for neutralization if necessary)
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzaldehyde (1 equivalent) in ethanol.
-
To this solution, add ethyl cyanoacetate (1.0 to 1.2 equivalents).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water while stirring. The product should precipitate out as a solid.
-
If the solution is basic, neutralize it with dilute hydrochloric acid to aid precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified product under vacuum to obtain Ethyl 2-cyano-2-(4-nitrophenyl)acetate.
Chemical Reactivity and Applications in Drug Discovery
The trifunctional nature of Ethyl 2-cyano-2-(4-nitrophenyl)acetate makes it a valuable synthon for the preparation of a wide range of heterocyclic compounds with potential biological activities. The cyano and ester groups can participate in various cyclization reactions, while the nitro group can be readily reduced to an amino group, providing a handle for further functionalization.
Precursor to Bioactive Heterocycles
Ethyl 2-cyano-2-(4-nitrophenyl)acetate is an excellent starting material for the synthesis of various heterocyclic scaffolds, such as pyridines, pyrimidines, and thiazoles, which are prevalent in many approved drugs.[2][3] The presence of the electron-withdrawing nitro group can influence the regioselectivity of cyclization reactions and the properties of the resulting heterocyclic systems.
Derivatives of cyanoacrylates have shown potential as anticancer agents, acting through mechanisms such as apoptosis induction and inhibition of cell proliferation.[7] Furthermore, related compounds have been investigated for their antibacterial and anti-inflammatory activities.[3]
Safety and Handling
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][10]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[11]
-
Disposal: Dispose of the chemical waste in accordance with local regulations.
Conclusion
Ethyl 2-cyano-2-(4-nitrophenyl)acetate is a valuable and versatile building block in organic synthesis with significant potential in the field of drug discovery. Its straightforward synthesis via the Knoevenagel condensation and the presence of multiple reactive functional groups allow for the construction of a wide variety of complex and biologically active molecules. For researchers and scientists in drug development, a thorough understanding of the synthesis, properties, and reactivity of this compound is crucial for its effective utilization in the design and synthesis of novel therapeutic agents. As with all chemical compounds, adherence to strict safety protocols is paramount to ensure safe handling and use in a laboratory setting.
References
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with ethyl cyanoacetate. Retrieved from [Link]
-
SciELO México. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl cyano(4-nitrophenyl)acetate. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, characterization and functionalization of MOFs and their use in Knoevenagel condensation reactions between ethyl cyanoacetate and 4-nitrobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl cyano(4-nitrophenyl)acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation of 4-nitrobenzaldehyde, ethyl acetoacetate, and urea in.... Retrieved from [Link]
-
SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of Novel Anticancer Drugs Derived from 4-nitrobenzaldehyde, and Investigation of Responsive Drug Delivery Systems Based on Carbon Quantum Dots. Retrieved from [Link]
-
NJ.gov. (n.d.). ETHYL CYANOACETATE HAZARD SUMMARY. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ethyl Cyanoacetate Reactions. Retrieved from [Link]
-
LOCKSS. (2009). SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHYL. Retrieved from [Link]
-
OICC Press. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Retrieved from [Link]
-
SRD ORGANICS LTD. (n.d.). Heterocyclic Building Blocks. Retrieved from [Link]
-
Loba Chemie. (2016). ETHYL CYANOACETATE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 8. lobachemie.com [lobachemie.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. nj.gov [nj.gov]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
